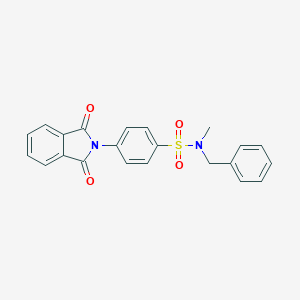

![molecular formula C18H20N2O5S B467269 3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 514797-07-0](/img/structure/B467269.png)

3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives, which are similar to the compound , has been widely studied. One of the most common synthesis methods uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

The chemical reactions involving boronic acids and their derivatives have been extensively studied. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported .Orientations Futures

The future directions for “3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid” and similar compounds involve further exploration in medicinal chemistry, drug discovery, and biological investigations. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising area of research .

Mécanisme D'action

Target of Action

Based on its structural similarity to other sulfamoyl compounds, it may interact with enzymes or receptors that have affinity for sulfonamide groups .

Mode of Action

Sulfamoyl compounds often act as inhibitors, binding to their target enzymes or receptors and preventing their normal function . The benzyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Biochemical Pathways

Sulfamoyl compounds are often involved in pathways related to cellular metabolism, signal transduction, or ion transport .

Pharmacokinetics

The presence of the sulfamoyl and carboxylic acid groups may influence its solubility and absorption, while the benzyl group may affect its distribution and metabolism .

Result of Action

As a potential enzyme inhibitor, it may alter the rates of certain biochemical reactions, leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the ionization state of the sulfamoyl and carboxylic acid groups may vary with pH, affecting the compound’s solubility and its interactions with targets .

Propriétés

IUPAC Name |

4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIQELVJZANMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467189.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)

![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B467248.png)

![N-benzyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-N-methylbenzenesulfonamide](/img/structure/B467265.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)

![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)

![5-bromo-N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B467302.png)

![Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate](/img/structure/B467383.png)

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)

![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)